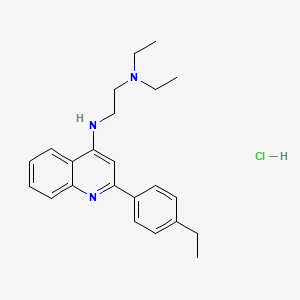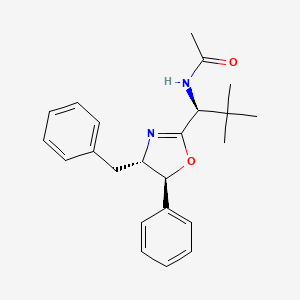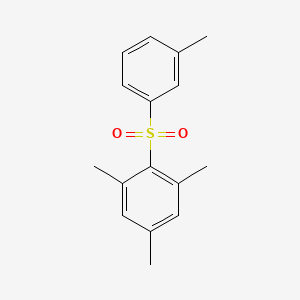![molecular formula C14H17N3O3 B11944609 N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol This compound is known for its unique structure, which includes a piperidine ring, a hydrazide group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-oxo-3-piperidinecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature . The reaction mixture is then stirred for several hours to ensure complete condensation, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(4-Chlorophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide
- N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the piperidinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c1-20-11-6-4-10(5-7-11)9-16-17-14(19)12-3-2-8-15-13(12)18/h4-7,9,12H,2-3,8H2,1H3,(H,15,18)(H,17,19)/b16-9+ |
Clave InChI |
LCFFVTOARROQPJ-CXUHLZMHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CCCNC2=O |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C2CCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


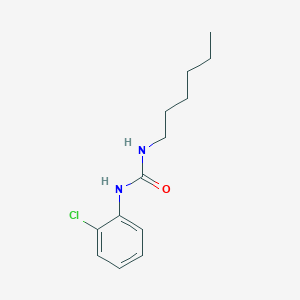
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)


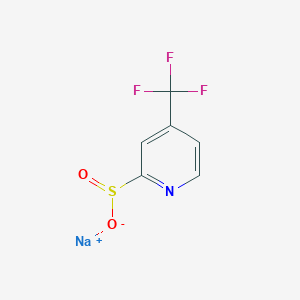
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
